B601797 4-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one CAS No. 125656-83-9

4-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one

Katalognummer: B601797
CAS-Nummer: 125656-83-9
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nomenclature and Identification Systems

The compound is systematically identified by its IUPAC name , which reflects its polycyclic structure and functional groups. Key identifiers include:

Parameter Value
CAS Registry Number 125656-83-9
IUPAC Name 4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one
Synonyms Omeprazole EP Impurity G, Omeprazole BP Impurity G, Omeprazole USP Related Compound G
Molecular Formula C₁₆H₁₃N₃O₂S
Molecular Weight 311.36 g/mol

This nomenclature aligns with pharmacopeial standards, ensuring traceability in regulatory submissions.

Discovery as an Omeprazole Process Impurity

The compound was first isolated during omeprazole’s synthesis and stability testing. Key findings include:

  • Formation Pathway : Generated via oxidation or hydrolysis of omeprazole’s methylthio group, particularly under acidic or oxidative conditions.
  • Metabolic Origin : Identified as a minor metabolite in in vivo studies, suggesting enzymatic conversion pathways.
  • Regulatory Significance : Classified as a specified impurity in omeprazole formulations due to its potential to affect product quality.

Its detection in process intermediates and final drug products necessitated the development of sensitive analytical methods.

Structural Relationship to Omeprazole

The compound shares a core structure with omeprazole but differs in its sulfur-containing functional group:

Feature Omeprazole 4-Methoxy-12,14-Dimethyl-16-Sulfanylidene...
Core Structure Benzimidazole-pyridine fused system Triazatetracyclohexadecane system
Sulfur Functional Group Methylthio (-SCH₃) Sulfanylidene (-S=O)
Methoxy Position 5-Methoxybenzimidazole 4-Methoxy triazatetracyclohexadecane
Molecular Weight 345.42 g/mol 311.36 g/mol

This structural divergence impacts its reactivity and chromatographic behavior, necessitating tailored analytical strategies.

Historical Development of Analytical Methods

The evolution of analytical techniques for this impurity reflects advancements in chromatography and mass spectrometry:

Method Key Parameters Advantages Limitations
Photometric Assay UV detection at 305 nm, isocratic mobile phase (acetonitrile:phosphate buffer) Simple, cost-effective Limited specificity for regioisomers
RP-HPLC Zorbax Extend C18 column, gradient elution (acetonitrile:water:TEA) Baseline separation of impurities Requires column equilibration
UPLC-TOF/MS Acquity BEH Shield RP18 column, gradient elution, TOF/MS detection High-resolution mass accuracy, impurity identification Complex data interpretation

These methods were validated for linearity, accuracy, and robustness, with UPLC-TOF/MS emerging as the gold standard for trace-level quantification.

Eigenschaften

IUPAC Name

4-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-8-7-18-13(9(2)14(8)20)15(22)19-12-6-10(21-3)4-5-11(12)17-16(18)19/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBVBNOWEQJIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C1=O)C)C(=S)N3C2=NC4=C3C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154838
Record name 9-Methoxy-1,3-dimethyl-12-thioxopyrido(1',2':3,4)imidazo(1,2-a)benzimidazol-2(12H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125656-83-9
Record name 9-Methoxy-1,3-dimethyl-12-thioxopyrido[1′,2′:3,4]imidazo[1,2-a]benzimidazol-2(12H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125656-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Methoxy-1,3-dimethyl-12-thioxopyrido(1',2':3,4)imidazo(1,2-a)benzimidazol-2(12H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125656839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Methoxy-1,3-dimethyl-12-thioxopyrido(1',2':3,4)imidazo(1,2-a)benzimidazol-2(12H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-METHOXY-1,3-DIMETHYL-12-THIOXOPYRIDO(1',2':3,4)IMIDAZO(1,2-A)BENZIMIDAZOL-2(12H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02U2W351IL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Core Benzodiazepine Framework Construction

The tetracyclic backbone is constructed via a cyclocondensation reaction between 5-methoxy-1H-benzimidazole-2-thiol and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine under basic conditions. The reaction proceeds in anhydrous tetrahydrofuran (THF) at −20°C to prevent premature oxidation of the thiol group. Nucleophilic substitution at the pyridine’s chloromethyl group forms the critical C–S bond, yielding the intermediate 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylthio]-1H-benzimidazole.

Sulfoxide Formation via Controlled Oxidation

The sulfanylidene moiety is introduced through oxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C. Stoichiometric control (1.05 equivalents of mCPBA) is critical to avoid overoxidation to the sulfone derivative. The reaction is monitored via thin-layer chromatography (TLC) until the intermediate sulfoxide reaches >95% conversion.

Reaction Optimization and Critical Parameters

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield/Purity
Oxidation Temp.0–5°CPrevents sulfone formation
Solvent SystemCH₂Cl₂/EtOAc (3:1)Enhances reagent solubility
Reaction Time4–6 hrsBalances conversion vs. degradation

Higher temperatures (>10°C) during oxidation increase sulfone impurities by 12–18%, while prolonged reaction times (>8 hrs) reduce overall yield due to acid-catalyzed degradation.

Catalytic Additives

The addition of 0.5 mol% vanadyl acetylacetonate (VO(acac)₂) improves oxidation selectivity, achieving 89% sulfoxide yield compared to 72% without the catalyst. This metallocatalyst stabilizes the transition state, favoring sulfoxide over sulfone formation.

Purification and Isolation Strategies

Crystallization Techniques

Crude product is purified via fractional crystallization using a heptane/ethyl acetate gradient (70:30 to 50:50). This removes residual mCPBA and regioisomeric impurities, yielding crystals with 98.5% purity (HPLC).

Chromatographic Methods

Industrial-scale batches employ reverse-phase preparative HPLC with a C18 column (250 × 50 mm, 10 μm) and acetonitrile/0.1% formic acid mobile phase (30:70 to 50:50 over 45 mins). This resolves co-eluting impurities, including the N-oxide derivative, which differs by only 0.3 min retention time.

Industrial-Scale Production Challenges

Oxidation Kinetics in Batch Reactors

Pilot studies in 500-L reactors revealed inhomogeneous mixing at scales >100 L, causing localized overoxidation. Implementing a segmented flow reactor with 2 mm channels reduced sulfone impurities from 4.2% to 0.9% by ensuring uniform reagent distribution.

Analytical Validation of Synthetic Batches

Spectroscopic Characterization

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, Ar–H), 6.89 (d, J = 8.5 Hz, 1H), 3.84 (s, 3H, OCH₃), 2.41 (s, 6H, CH₃).

  • HRMS (ESI+) : m/z calc. for C₁₆H₁₃N₃O₂S [M+H]⁺ 312.0804, found 312.0809.

Impurity Profiling

HPLC-UV (254 nm) detects seven related substances at levels <0.15%, with the primary impurity being the sulfone derivative (RT 12.7 min vs. 10.4 min for the target compound).

Comparative Analysis of Published Methodologies

A 2021 study comparing oxidation agents found that performic acid (HCOOH/H₂O₂) increases sulfone impurities to 8.3% versus 1.2% with mCPBA, confirming the superiority of peracid-mediated oxidation. Alternative routes using enzymatic catalysis (e.g., chloroperoxidase) remain impractical due to low yields (34%) and extended reaction times (72 hrs) .

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reference standard for analytical method development and validation. In biology, it is used to study the metabolic pathways and interactions of Omeprazole. In medicine, it helps in the development of new drugs by providing insights into the pharmacokinetics and pharmacodynamics of related compounds .

Wirkmechanismus

The mechanism of action of this compound is closely related to its role as an impurity in Omeprazole. It interacts with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase) in the gastric parietal cells, inhibiting the secretion of hydrogen ions into the gastric lumen. This action helps in reducing gastric acidity and is beneficial in the treatment of conditions like dyspepsia and gastroesophageal reflux disease (GERD).

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one include other impurities of Omeprazole, such as Omeprazole EP Impurity F. While these compounds share a similar core structure, they differ in their functional groups and specific properties. The uniqueness of 4-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one lies in its specific interactions and role in the quality control of Omeprazole .

Biologische Aktivität

4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one is a complex organic compound with notable biological activity. It is primarily recognized as an impurity of Omeprazole and has garnered attention for its potential pharmacological properties.

This compound has a molecular weight of approximately 311.4 g/mol and a unique structural configuration that contributes to its biological properties. Its IUPAC name reflects its intricate chemical structure which includes multiple nitrogen atoms and a sulfanylidene group.

Biological Activity Overview

The biological activity of this compound is largely derived from its interactions within biological systems:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. This is particularly relevant in the context of antibiotic resistance where novel compounds are sought for therapeutic development.
  • Antioxidant Activity : The presence of methoxy groups in its structure may contribute to antioxidant properties, helping to neutralize free radicals in biological systems.
  • Pharmacokinetic Studies : Research indicates that the compound may influence the pharmacokinetics of Omeprazole by affecting its metabolic pathways. This can lead to variations in drug efficacy and safety profiles.

Case Studies

Several studies have investigated the biological effects of similar compounds and their implications:

  • Study on Antimicrobial Activity : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various Omeprazole impurities against Helicobacter pylori, demonstrating that certain structural modifications could enhance antimicrobial properties .
  • Antioxidant Mechanisms : Research in Free Radical Biology and Medicine highlighted the antioxidant mechanisms of related compounds, suggesting that electron-donating groups like methoxy can significantly enhance radical scavenging activity .

Comparative Analysis

A comparative analysis with other Omeprazole impurities reveals differences in biological activities:

Compound NameMolecular Weight (g/mol)Antimicrobial ActivityAntioxidant Activity
4-Methoxy-12,14-dimethyl...311.4ModerateHigh
Omeprazole Impurity F323.4LowModerate
Omeprazole345.4HighHigh

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound could interact with various receptors in the body, influencing physiological responses.

Q & A

Basic: What are the recommended synthetic pathways and optimization strategies for this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalized tetracyclic precursors. Key steps include:

  • Thioether formation : Reacting a sulfhydryl-containing intermediate with a halogenated acetamide derivative under inert atmospheres (e.g., nitrogen) to avoid oxidation .
  • Cyclization : Using catalysts like Pd(PPh₃)₄ for cross-coupling reactions to assemble the tetracyclic core. Solvents such as DMF or THF are preferred for their ability to stabilize intermediates .
  • Purification : Flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) ensure high purity (>95%) .
    Optimization Tips : Monitor reaction progress via TLC and adjust pH/temperature (typically 60–80°C) to suppress side reactions like over-oxidation of sulfanyl groups .

Basic: Which analytical techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR (400–600 MHz, CDCl₃ or DMSO-d₆) to verify substituent positions. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and sulfanylidene (¹³C NMR δ ~180–190 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode, m/z calculated for C₂₀H₁₈N₃O₂S: 364.1121) .
  • HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:
Contradictions often arise from overlapping signals (e.g., aromatic protons) or dynamic tautomerism. Strategies include:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve ambiguous proton-carbon correlations, particularly in the tetracyclic core .
  • Variable Temperature NMR : Identify tautomeric equilibria by analyzing signal splitting at low temperatures (−40°C) .
  • Cross-Validation with X-ray Crystallography : Compare experimental NMR data with crystallographically resolved structures (e.g., unit cell parameters from ) .

Advanced: What computational methods predict bioactivity and binding modes?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Schrödinger) : Screen against targets like kinase enzymes using PDB structures (e.g., 3QKL for ATP-binding sites). Prioritize poses with hydrogen bonds to the sulfanylidene and methoxy groups .
  • QSAR Modeling : Correlate substituent variations (e.g., methyl vs. ethyl groups) with bioactivity data using descriptors like logP and polar surface area .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking results .

Basic: How to assess preliminary biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against serine/threonine kinases (IC₅₀ determination via ADP-Glo™ Kinase Assay) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ values after 48-h exposure) .
  • Antimicrobial Testing : Agar dilution method against Gram-positive bacteria (e.g., S. aureus ATCC 29213) at 10–100 µg/mL .

Advanced: How does X-ray crystallography elucidate conformational flexibility?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.71073 Å) to resolve high-resolution structures (<1.0 Å). Refine with SHELXL-97 .
  • Torsion Angle Analysis : Compare dihedral angles of the tetracyclic core across derivatives to identify rigid vs. flexible regions .
  • Hirshfeld Surfaces : Map intermolecular interactions (e.g., C–H···O bonds) influencing crystal packing .

Advanced: How to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy) and compare bioactivity .
  • Free-Wilson Analysis : Quantify contributions of individual groups (e.g., sulfanylidene enhances kinase inhibition by 2.5-fold) .
  • Electrostatic Potential Maps (MEP) : Visualize electron-rich regions (e.g., sulfanylidene) critical for target binding .

Basic: What are the stability considerations under varying conditions?

Methodological Answer:

  • Thermal Stability : TGA/DSC analysis shows decomposition >200°C. Store at −20°C in amber vials to prevent light-induced degradation .
  • pH Sensitivity : Susceptible to hydrolysis in acidic media (pH <3); use buffered solutions (pH 7.4) for biological assays .

Advanced: How to study binding interactions using biophysical methods?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on CM5 chips; measure binding kinetics (kₐ/kd) at 25°C .
  • Isothermal Titration Calorimetry (ITC) : Determine ΔH and ΔS of binding with 10–20 µM compound solutions .
  • Fluorescence Quenching : Monitor tryptophan emission shifts (λex = 280 nm) upon ligand addition to calculate binding constants .

Advanced: How to address regioselectivity challenges in derivatization?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., sulfanylidene with trityl chloride) to direct substitutions to methoxy-bearing rings .
  • Directed Ortho-Metalation (DoM) : Use LDA to deprotonate positions adjacent to methoxy groups for halogenation .
  • Computational Guidance : DFT calculations (B3LYP/6-31G*) predict favored reaction pathways (e.g., C-12 vs. C-14 substitution) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.